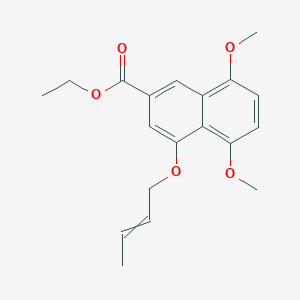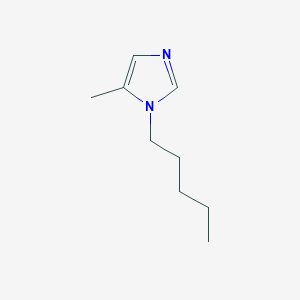![molecular formula C12H16N2O3 B12545225 Methyl 4-[(3-aminopropyl)carbamoyl]benzoate CAS No. 672302-62-4](/img/structure/B12545225.png)
Methyl 4-[(3-aminopropyl)carbamoyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(3-aminopropyl)carbamoyl]benzoate is an organic compound with the molecular formula C12H16N2O3 It is a derivative of benzoic acid and contains an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-aminopropyl)carbamoyl]benzoate typically involves the reaction of 4-aminobenzoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with 3-aminopropylamine to yield the final product. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(3-aminopropyl)carbamoyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates and amides.
Applications De Recherche Scientifique
Methyl 4-[(3-aminopropyl)carbamoyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-[(3-aminopropyl)carbamoyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-[(3-benzyl(methyl)amino)propyl]carbamoyl]benzoate
- Methyl 3-[(2-chlorobenzyl)(methyl)amino]ethyl]benzoate
- Ethyl 4-[(amino(imino)methyl)amino]benzoate
Uniqueness
Methyl 4-[(3-aminopropyl)carbamoyl]benzoate is unique due to its specific functional groups and structural features. These characteristics confer distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
672302-62-4 |
|---|---|
Formule moléculaire |
C12H16N2O3 |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
methyl 4-(3-aminopropylcarbamoyl)benzoate |
InChI |
InChI=1S/C12H16N2O3/c1-17-12(16)10-5-3-9(4-6-10)11(15)14-8-2-7-13/h3-6H,2,7-8,13H2,1H3,(H,14,15) |
Clé InChI |
JPVRHKSURKNFFB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C(=O)NCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide](/img/structure/B12545147.png)



![4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL](/img/structure/B12545167.png)



![Tert-butyl 2-[[4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl-(5,6,7,8-tetrahydroquinolin-8-yl)amino]methyl]benzimidazole-1-carboxylate](/img/structure/B12545206.png)
![2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12545217.png)

![N-[(3-Chlorophenyl)carbamoyl]-6-ethylpyridine-3-carbothioamide](/img/structure/B12545222.png)
![1,1'-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene](/img/structure/B12545223.png)

